3-Perfluorooctyl-5-phenylpyrazole

Übersicht

Beschreibung

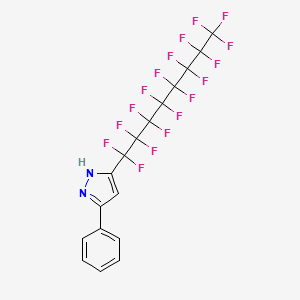

3-Perfluorooctyl-5-phenylpyrazole is a compound belonging to the pyrazole family, characterized by a central pyrazole ring with a perfluorooctyl group at the 3-position and a phenyl group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . The unique structure of this compound imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Wirkmechanismus

Target of Action

3-Perfluorooctyl-5-phenylpyrazole, as a member of the phenylpyrazole class of insecticides, primarily targets the glutamate-activated chloride channels in insects . These channels play a crucial role in the regulation of the nervous system in insects .

Mode of Action

The compound interacts with its targets by blocking the glutamate-activated chloride channels . This blocking action disrupts the normal functioning of the nervous system in insects, leading to their paralysis and eventual death .

Biochemical Pathways

Based on its similarity to other phenylpyrazole insecticides, it can be inferred that the compound’s action would lead to a disruption in the normal neurotransmission processes in insects, affecting their mobility and survival .

Result of Action

The primary result of the action of this compound is the paralysis and death of insects due to the disruption of their nervous system . On a molecular level, this is achieved through the blocking of glutamate-activated chloride channels . On a cellular level, this leads to a disruption in the normal functioning of the nervous cells in insects .

Biochemische Analyse

Biochemical Properties

The nature of these interactions can be influenced by the specific substituents on the pyrazole ring, such as the perfluorooctyl chain and the phenyl group in 3-Perfluorooctyl-5-phenylpyrazole .

Cellular Effects

Related compounds, such as phenylpyrazole insecticides, have been shown to disrupt epithelial cells in the human intestine and adversely impact human health . It is possible that this compound could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and interactions with biomolecules . This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that pyrazoles can be involved in various metabolic processes, potentially interacting with enzymes or cofactors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Perfluorooctyl-5-phenylpyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of perfluorooctyl-substituted hydrazine with phenyl-substituted 1,3-diketone under acidic or basic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Perfluorooctyl-5-phenylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized pyrazoles, reduced pyrazoles, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Perfluorooctyl-5-phenylpyrazole has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Perfluorooctyl-5-phenylpyrazole: Unique due to its perfluorooctyl and phenyl substituents.

3-Perfluorooctyl-5-methylpyrazole: Similar structure but with a methyl group instead of a phenyl group.

3-Perfluorooctyl-5-aminopyrazole: Contains an amino group at the 5-position instead of a phenyl group.

Uniqueness

This compound stands out due to its combination of a perfluorooctyl group, which imparts hydrophobic and oleophobic properties, and a phenyl group, which contributes to its aromaticity and potential biological activities .

Biologische Aktivität

3-Perfluorooctyl-5-phenylpyrazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by diverse research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a perfluorooctyl group and a phenyl group. The presence of fluorinated groups significantly influences its chemical properties, enhancing its lipophilicity and stability.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, highlighting its potential as a candidate for developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 20 | 64 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal pathogens. A comparative study revealed the following results:

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Candida albicans | 14 | 32 |

| Aspergillus niger | 12 | 64 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt microbial cell membranes or inhibit essential metabolic pathways.

Study on Antimicrobial Efficacy

A recent case study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated significant improvement in treatment outcomes when this compound was used in combination with traditional antibiotics, suggesting a synergistic effect.

Toxicological Assessment

Another critical aspect of evaluating the biological activity of this compound involves understanding its safety profile. A toxicological assessment revealed that while it exhibits potent antimicrobial activity, it also shows low toxicity to mammalian cells at therapeutic concentrations, making it a promising candidate for further development.

Eigenschaften

IUPAC Name |

5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-3-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H7F17N2/c18-10(19,9-6-8(35-36-9)7-4-2-1-3-5-7)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h1-6H,(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFBORNEMOAZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H7F17N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.